4-Bromo-6-hydroxynicotinaldehyde
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Overview
Description
4-Bromo-6-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H4BrNO2. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 4th position and a hydroxyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the bromination of 6-hydroxynicotinaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
Oxidation: Formation of 4-Bromo-6-hydroxynicotinic acid.
Reduction: Formation of 4-Bromo-6-hydroxy-2-methylpyridine.
Substitution: Formation of various substituted nicotinaldehyde derivatives
Scientific Research Applications
4-Bromo-6-hydroxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Bromo-6-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-hydroxynicotinaldehyde: Similar structure but with the bromine atom at the 6th position.
6-Bromo-4-hydroxynicotinaldehyde: Similar structure but with the hydroxyl group at the 4th position
Uniqueness
4-Bromo-6-hydroxynicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C6H4BrNO2 |
---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
4-bromo-6-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-6(10)8-2-4(5)3-9/h1-3H,(H,8,10) |
InChI Key |
HTDLSUCWSUWJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)C=O)Br |
Origin of Product |
United States |
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